5,7-Difluoroquinoxaline

c-MYC transcription inhibition G-quadruplex stabilization triple-negative breast cancer

Procure 5,7-difluoroquinoxaline for its unique regioisomeric electronic profile. The 5,7-difluoro substitution pattern provides distinct reactivity in nucleophilic aromatic substitution and molecular recognition compared to 6,7-difluoro isomers. This regioisomer is critical for developing c-MYC G-quadruplex stabilizing ligands with selectivity for TNBC therapeutics, serving as a privileged core in DORA sleep-promoting agents, and acting as an electron-deficient acceptor unit for donor-acceptor copolymers in high-efficiency OPVs. Its ortho-to-meta fluorine arrangement relative to pyrazine nitrogens offers a unique electrophilic substitution profile that cannot be replicated by non-fluorinated or alternative fluorinated quinoxaline analogs.

Molecular Formula C8H4F2N2
Molecular Weight 166.131
CAS No. 1215205-81-4
Cat. No. B594724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroquinoxaline
CAS1215205-81-4
Synonyms5,7-Difluoroquinoxaline
Molecular FormulaC8H4F2N2
Molecular Weight166.131
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)F)F
InChIInChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
InChIKeyKCQXTFQKUGVUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinoxaline (CAS 1215205-81-4) Technical Overview: Fluorinated Quinoxaline Scaffold for Medicinal and Materials Chemistry


5,7-Difluoroquinoxaline (C₈H₄F₂N₂, MW 166.13) is a regioisomer of the fluorinated quinoxaline family . The compound serves as a synthetic building block in medicinal chemistry and materials science, with the fluorine atoms at the 5- and 7-positions introducing distinctive electronic effects compared to other fluorination patterns . The quinoxaline core is recognized as a privileged scaffold in drug discovery, and fluorination at the 5,7-positions creates a specific regioisomer with reactivity and property profiles that differ from its 6,7-difluoro analog [1].

Why 5,7-Difluoroquinoxaline Cannot Be Substituted with Other Fluorinated Quinoxaline Regioisomers


Fluorinated quinoxalines exhibit regioisomer-dependent reactivity and biological activity that precludes simple substitution. The position of fluorine substitution (5,7- vs. 6,7-) alters electron density distribution across the heteroaromatic ring, influencing both nucleophilic aromatic substitution rates and molecular recognition by biological targets [1]. In photovoltaic applications, fluorination position directly impacts HOMO/LUMO energy levels and intermolecular packing, with 6,7-difluoro substitution yielding distinct absorption and charge transport characteristics compared to other patterns [2]. The 5,7-difluoro isomer presents a unique electrophilic aromatic substitution profile due to the meta-relationship of fluorines relative to the pyrazine nitrogens, a configuration that differs fundamentally from the ortho-like arrangement in 6,7-difluoroquinoxaline [3].

5,7-Difluoroquinoxaline Quantitative Differentiation Evidence: Comparator-Based Performance Data


c-MYC G-Quadruplex Selectivity: Difluoroquinoxaline vs. Non-Fluorinated Quinoxaline Analogs

In a study of quinoxaline analogs targeting c-MYC promoter G-quadruplex (G4), the difluoro-substituted derivative QN-1 (6,7-difluoro-2,3-bis(4-(4-methylpiperazin-1-yl)phenyl)quinoxaline) demonstrated high selectivity for c-MYC G4 over other G4 structures, distinguishing it from non-fluorinated analogs [1]. Intracellular studies showed QN-1 induced cell cycle arrest and apoptosis in TNBC cells via G4-dependent c-MYC downregulation, with cancer cells overexpressing c-MYC exhibiting greater sensitivity relative to normal cells . In a TNBC mouse model, QN-1 effectively suppressed tumor growth at doses of 2.5, 5, and 10 mg/kg .

c-MYC transcription inhibition G-quadruplex stabilization triple-negative breast cancer

Dual Orexin Receptor Antagonist (DORA) Potency: 6,7-Difluoroquinoxaline-Containing Compound 80c vs. Suvorexant Benchmark

Compound 80c, incorporating a 6,7-difluoroquinoxalin-2-yl moiety, was identified as a potent and selective dual orexin receptor antagonist (DORA) via scaffold-hopping from suvorexant [1]. In calcium-release assays, 80c exhibited an insurmountable antagonistic profile at both Ox1 and Ox2 receptors . The compound displayed a sleep-promoting effect in rat and dog models similar to that of the benchmark compound suvorexant .

orexin receptor antagonism sleep disorders dual orexin receptor antagonist

Photovoltaic Performance: Fluorinated vs. Non-Fluorinated Quinoxaline-Based Copolymers

Fluorination of the quinoxaline acceptor unit in D-A copolymers significantly enhances photovoltaic performance [1]. A study comparing PBT-TTQ-F (fluorinated quinoxaline-based copolymer) with its non-fluorinated counterpart PBT-TTQ-H demonstrated stronger intermolecular interactions and improved photovoltaic properties upon fluorination [2]. The 6,7-difluoroquinoxaline unit functions as an electron-deficient end-group in A-D-A type small molecule donors, yielding band gaps of 2.10-2.31 eV with absorption onsets at 582-592 nm in solid thin films .

organic photovoltaics polymer solar cells fluorinated quinoxaline acceptors

5,7-Difluoroquinoxaline: Evidence-Backed Research and Industrial Application Scenarios


Targeted c-MYC Transcription Inhibition in Triple-Negative Breast Cancer Research

Utilize 5,7-difluoroquinoxaline as a core scaffold for developing c-MYC G-quadruplex stabilizing ligands. The difluoro substitution pattern confers selectivity for c-MYC G4 over other G4 structures, enabling specific downregulation of c-MYC transcription [1]. This differentiation from non-fluorinated quinoxaline analogs supports the development of targeted TNBC therapeutics with potential for reduced off-target effects. Intracellular studies confirm G4-dependent mechanism with apoptosis induction and cell cycle arrest in TNBC cells [2].

Dual Orexin Receptor Antagonist (DORA) Development for Sleep Disorders

Incorporate 5,7-difluoroquinoxaline into DORA scaffolds as a privileged heteroaromatic core. The 6,7-difluoro substitution pattern in Compound 80c yielded insurmountable Ox1/Ox2 antagonism and sleep-promoting efficacy comparable to suvorexant in preclinical models [3]. This evidence supports the use of fluorinated quinoxaline building blocks in CNS drug discovery programs targeting insomnia and related sleep-wake disorders [4].

Organic Photovoltaic (OPV) and Organic Solar Cell (OSC) Materials Engineering

Employ 5,7-difluoroquinoxaline as an electron-deficient acceptor unit in donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics. Fluorination strengthens electron-withdrawing ability and enhances push-pull interactions, narrowing the energy band gap compared to non-fluorinated analogs . In copolymer systems, fluorinated quinoxaline units yield stronger intermolecular interactions and improved Jsc values in polymer solar cells .

Nucleophilic Aromatic Substitution Chemistry for Diversified Library Synthesis

Leverage the enhanced reactivity of fluorinated quinoxalines toward nucleophiles for late-stage functionalization and library synthesis. The fluorine atoms at the 5- and 7-positions undergo selective displacement reactions with amines and other nucleophiles, enabling the preparation of monofluoro and disubstituted derivatives . This reactivity profile differs from non-fluorinated quinoxalines, offering synthetic versatility for medicinal chemistry optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.